4-nitro-N-(2-phenoxyphenyl)benzamide
Description
4-Nitro-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a 2-phenoxyphenyl group attached to the amide nitrogen. For instance, similar compounds like 4-chloro-N-(2-phenoxyphenyl)benzamide () are synthesized via the reaction of 2-phenoxyaniline with para-substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride). The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Crystallographic studies of related benzamides (e.g., ) reveal planar aromatic systems with dihedral angles between rings ranging from 9.99° to 82.32°, depending on substituents. Hydrogen bonding patterns, such as C–H···O and N–H···O interactions, are critical for stabilizing crystal structures .
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.3g/mol |
IUPAC Name |
4-nitro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-10-12-15(13-11-14)21(23)24)20-17-8-4-5-9-18(17)25-16-6-2-1-3-7-16/h1-13H,(H,20,22) |
InChI Key |
NZFPRJYBIKOXNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Benzamide Derivatives
Notes:
- The dihedral angle for this compound is inferred from structurally similar compounds (e.g., 4-chloro analogue in ).
- Intramolecular hydrogen bonds in 2-nitro-N-(4-nitrophenyl)benzamide reduce planarity, while hydroxyl groups in N-(4-hydroxyphenyl)-4-nitrobenzamide enhance intermolecular bonding .
Thermal and Chemical Stability
- N-(4-Hydroxyphenyl)-4-nitrobenzamide exhibits exceptional thermal stability (decomposition >300°C) due to robust hydrogen bonding and planar molecular geometry .
- 4-Chloro-N-(2-phenoxyphenyl)benzamide shows moderate stability, with melting points influenced by halogen substituents .
- Nitro groups generally reduce solubility in polar solvents but enhance thermal oxidative stability compared to halogens .
Table 2: Pharmacological Profiles of Benzamide Analogues
Key Findings :
- Electron-withdrawing nitro groups enhance anticonvulsant activity by improving membrane permeability .
- Coordination with metals (e.g., copper) in 4-nitrobenzamide derivatives increases anticancer efficacy via DNA interaction and reactive oxygen species generation .
Critical Analysis and Contradictions
- Planarity vs. Bioactivity: While planar structures (e.g., N-(4-hydroxyphenyl)-4-nitrobenzamide) favor thermal stability, non-planar derivatives (e.g., 2-nitro-N-(4-nitrophenyl)benzamide) exhibit better solubility .
- Substituent Effects : Chloro and nitro groups both withdraw electrons, but nitro derivatives show superior biological activity, likely due to stronger resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
